3-[Bis(3-aminopropyl)amino]propanoic acid

Drug Delivery Nanoparticle Formulation LogP

Standard polyamines lack a carboxyl handle, causing aggregation and uncontrolled stoichiometry. This polyamino carboxylic acid trihydrochloride offers orthogonal amine/acid groups, enabling: - Asymmetric PEG linker synthesis with high water solubility (XLogP3 -3.7 vs -0.504 for spermidine) - Gene delivery vectors with reduced cytotoxicity via zwitterionic character and enhanced endosomal escape - Dendrimer surface functionalization without heterobifunctional crosslinkers Supplied as stable salt; bulk quantities available.

Molecular Formula C9H21N3O2
Molecular Weight 203.28 g/mol
Cat. No. B13242074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Bis(3-aminopropyl)amino]propanoic acid
Molecular FormulaC9H21N3O2
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC(CN)CN(CCCN)CCC(=O)O
InChIInChI=1S/C9H21N3O2/c10-4-1-6-12(7-2-5-11)8-3-9(13)14/h1-8,10-11H2,(H,13,14)
InChIKeyKOFMPLVZLXBEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Structural Overview


3-[Bis(3-aminopropyl)amino]propanoic acid (C9H21N3O2, MW 203.28 g/mol), also designated as N,N-bis(3-aminopropyl)-beta-alanine, is a synthetic polyamino carboxylic acid characterized by a tertiary amine core bearing two 3-aminopropyl arms and a beta-alanine (propanoic acid) terminus [1]. The free base form corresponds to CAS 171977-73-4, while the more commonly supplied trihydrochloride salt (CAS 1909314-27-7, MW 312.66 g/mol) offers enhanced aqueous stability and handling convenience . This compound distinguishes itself from simple polyamines (e.g., bis(3-aminopropyl)amine, spermidine) by incorporating a terminal carboxylic acid functionality, rendering it a versatile heterobifunctional building block .

Heterobifunctional building block: two primary amines + one carboxylic acid
Supplied as stable trihydrochloride salt for aqueous handling
Differentiated from simple polyamines by terminal carboxyl function

Why Generic Polyamine Substitution Fails


While 3-[Bis(3-aminopropyl)amino]propanoic acid shares a polyamine backbone with common building blocks like bis(3-aminopropyl)amine (norspermidine) and the natural polyamine spermidine, substitution is non-trivial due to fundamental differences in physicochemical properties and functional group availability. The presence of a carboxylic acid moiety introduces pH-dependent charge switching, significantly alters lipophilicity (XLogP3 = -3.7 vs. -0.504 for spermidine), and provides an orthogonal conjugation handle absent in simple diamines or triamines [1][2]. Consequently, simply substituting a standard polyamine in a synthetic or formulation workflow will compromise both reaction stoichiometry and the intended amphiphilic balance or surface charge profile, particularly in applications where zwitterionic character or carboxyl-directed coupling is essential .

Charge switching absent in simple polyamines
Carboxylic acid introduces pH-dependent zwitterionic character; generic diamines remain fully cationic across physiological pH, altering complexation and surface behavior.
Lipophilicity profile mismatch
Target compound is substantially more hydrophilic than spermidine or bis(3-aminopropyl)amine; replacement may disrupt amphiphilic balance and reduce aqueous solubility of conjugates.
Missing orthogonal conjugation handle
Standard polyamines lack the terminal carboxyl group required for carbodiimide-mediated amide coupling, limiting site-specific bioconjugation without extra modification steps.

Quantitative Differentiation vs. Key Comparators


Hydrophilicity and Lipophilicity Profile

The introduction of a carboxylic acid group in 3-[Bis(3-aminopropyl)amino]propanoic acid drastically reduces lipophilicity compared to the natural polyamine spermidine. The target compound exhibits a calculated XLogP3-AA value of -3.7, whereas spermidine displays a log P of -0.504, representing a >6-fold difference in the logarithm of the partition coefficient [1][2]. This fundamental shift in polarity is critical for applications where aqueous solubility or the prevention of non-specific hydrophobic interactions with lipid bilayers is paramount.

Hydrophilicity shift
Cross-study comparable
Δ LogP ≈ –3.2
Supports hydrophilic linker design
~1,500× more hydrophilic than spermidine
Drug Delivery Nanoparticle Formulation LogP Lipophilicity

Charge State and Ionization Behavior

Unlike bis(3-aminopropyl)amine (BAPA), which is a strong triamine base with all pKa values above 8.0 (pK1: 8.02, pK2: 9.70, pK3: 10.70), the target compound introduces a carboxylic acid moiety that imparts zwitterionic character [1]. This structural modification fundamentally alters the protonation state across physiological and endosomal pH ranges. While BAPA remains predominantly cationic (≥3 positive charges) at pH 7.4, 3-[Bis(3-aminopropyl)amino]propanoic acid is expected to exhibit a net charge closer to +2 or +1 due to the deprotonated carboxylate, transitioning to a fully cationic state only under acidic conditions.

Charge-state profile
Class-level
Target: predicted +1/+2 at pH 7.4
BAPA: ≥+3 at pH 7.4
Altered buffering and charge density
Inferred from analogous substructures
Buffering Capacity Polyplex Formation Endosomal Escape pH-Responsive

Orthogonal Conjugation Functionality

3-[Bis(3-aminopropyl)amino]propanoic acid provides a chemically addressable carboxylic acid group, enabling orthogonal amide bond formation via carbodiimide chemistry (e.g., EDC/NHS). This is in stark contrast to the standard building blocks used for Polypropylenimine (PPI) dendrimers, such as 1,4-diaminobutane and acrylonitrile (via Michael addition/hydrogenation), which generate solely amine-terminated surfaces [1]. In PPI dendrimers, all surface functionalities are amines, limiting conjugation options to amine-reactive electrophiles (NHS esters, isothiocyanates).

Conjugation functionality
Class-level
Target: 2 amines + 1 COOH
PPI dendrimer monomer: amines only
Enables orthogonal EDC/NHS coupling
Key for site-specific bioconjugation
Bioconjugation Dendrimer Synthesis Heterobifunctional Linker Site-Specific Modification

High-Value Application Scenarios


Heterobifunctional PEG Linker Synthesis

The target compound's orthogonal amine and carboxylic acid functionalities make it an ideal core for constructing asymmetric polyethylene glycol (PEG) linkers. The two primary amines can be selectively protected or used for branching, while the propanoic acid group can be activated (e.g., as an NHS ester) for subsequent coupling to amine-containing targeting ligands (antibodies, peptides) or payloads. Its low XLogP3-AA value of -3.7 [1] ensures that linkers derived from this core remain highly water-soluble, minimizing aggregation issues common with hydrophobic spacers [1].

pH-Responsive Gene Delivery Vectors

As inferred from its pKa profile and zwitterionic character compared to bis(3-aminopropyl)amine [2], this compound serves as a superior starting material for synthesizing novel polycations for gene delivery. By integrating this monomer into oligomers or polymers, researchers can engineer vectors with a lower cationic charge density at physiological pH, thereby reducing non-specific cell surface interactions and associated cytotoxicity, while maintaining a high buffering capacity for effective endosomal escape upon acidification. This addresses a key limitation of early-generation PPI dendrimers and bPEI [3].

Surface-Modified PPI Dendron Construction

This compound can function as a heterobifunctional 'capping' or branching unit in the divergent synthesis of surface-functionalized PPI dendrimers. Standard PPI dendrimers present exclusively primary amine surfaces [4]. Utilizing 3-[Bis(3-aminopropyl)amino]propanoic acid in the final synthetic step introduces carboxylic acid groups on the dendrimer periphery, enabling subsequent conjugation to targeting moieties or imaging agents via stable amide bonds without the need for heterobifunctional crosslinkers, streamlining the development of targeted theranostic agents [1].

Application
Selection Property
Validation Focus
Heterobifunctional linker synthesis
Amine + carboxylic acid reactivity
Solubility and orthogonal conjugation
pH-responsive gene delivery vector design
Zwitterionic charge profile
Buffering capacity and reduced cationic charge
Surface-functionalized dendron synthesis
Peripheral carboxylic acid introduction
Amide conjugation without crosslinkers

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